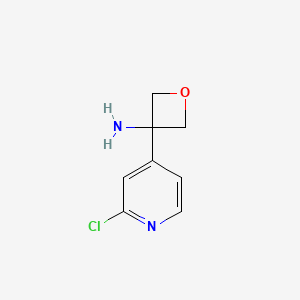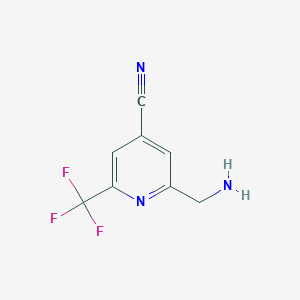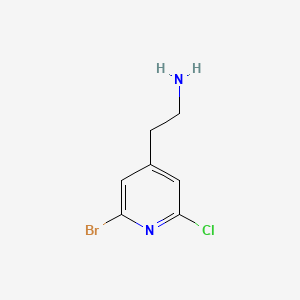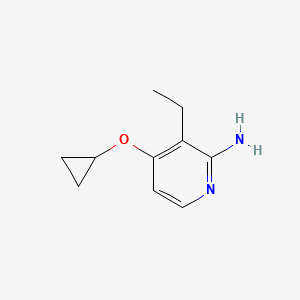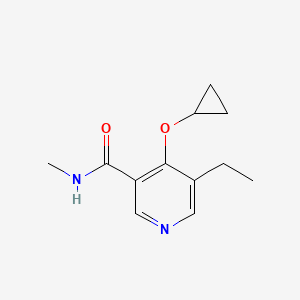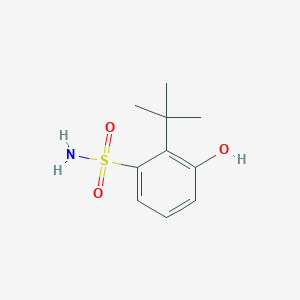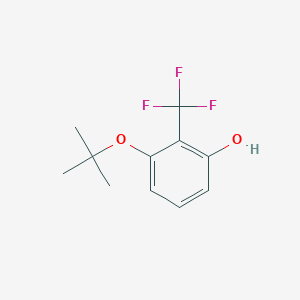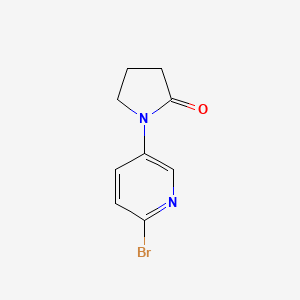
1-(6-Bromopyridin-3-YL)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromopyridin-3-YL)pyrrolidin-2-one is a chemical compound with the molecular formula C9H9BrN2O It is a pyrrolidinone derivative, characterized by the presence of a bromopyridine moiety attached to the pyrrolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-3-YL)pyrrolidin-2-one typically involves the reaction of 6-bromopyridine-3-carbaldehyde with pyrrolidin-2-one under specific conditions. The process may include steps such as:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through the reaction of 6-bromopyridine-3-carbaldehyde with a suitable reagent.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Solvents: Employing specific catalysts and solvents to enhance reaction efficiency and selectivity.
Purification Techniques: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Bromopyridin-3-YL)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reducing Agents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
1-(6-Bromopyridin-3-YL)pyrrolidin-2-one has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(6-Bromopyridin-3-YL)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors or enzymes, modulating their activity.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Pyrrolidin-2-one: A structurally similar compound with a pyrrolidinone ring but lacking the bromopyridine moiety.
6-Bromopyridine-3-carbaldehyde: A precursor in the synthesis of 1-(6-Bromopyridin-3-YL)pyrrolidin-2-one.
Pyrrolidin-3-ol: Another pyrrolidinone derivative with different functional groups.
Uniqueness: this compound is unique due to the presence of both the bromopyridine and pyrrolidinone moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with simpler analogs .
Propiedades
Número CAS |
1209459-09-5 |
|---|---|
Fórmula molecular |
C9H9BrN2O |
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
1-(6-bromopyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9BrN2O/c10-8-4-3-7(6-11-8)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2 |
Clave InChI |
AGYGSBNKNKJDSD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=CN=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






